4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride
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Overview
Description
4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride is a complex organic compound known for its utility in a variety of chemical reactions and applications. Its structure comprises a methoxy group, a nitrophenyl group, and a benzenesulfonyl chloride moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step process. Starting from 4-methoxybenzenesulfonyl chloride, the intermediate is reacted with an appropriate aldehyde to form the corresponding enone through an aldol condensation reaction. The subsequent nitration introduces the nitrophenyl group.
Industrial Production Methods: Industrial production of this compound involves careful control of reaction conditions such as temperature, solvent, and pH. High-purity reagents and catalysts may be used to optimize yield and selectivity. Large-scale synthesis usually employs batch or continuous flow processes to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: It can be reduced to remove the nitro group, converting it into an amino derivative.
Substitution: The sulfonyl chloride group is highly reactive and can be substituted with various nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing agents such as lithium aluminum hydride or tin(II) chloride.
Nucleophiles like primary amines or secondary alcohols under basic conditions.
Major Products:
Sulfoxides: Formed from mild oxidation reactions.
Sulfonamides: Formed when the sulfonyl chloride group is substituted by an amine.
Aminophenyl derivatives: Result from the reduction of the nitro group.
Scientific Research Applications
4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride is utilized in various fields of scientific research:
Chemistry: As a reagent for introducing sulfonyl groups into organic molecules.
Biology: In the synthesis of enzyme inhibitors and pharmacologically active compounds.
Industry: Used in the production of advanced materials and as a catalyst in specific reactions.
Mechanism of Action
Comparison with Similar Compounds: Compared to other sulfonyl chlorides, 4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride is unique due to its combination of a methoxy group and a nitrophenyl group, which confer specific reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
4-methylbenzenesulfonyl chloride: Known for its use in sulfonation reactions.
4-nitrobenzenesulfonyl chloride: Used in the synthesis of nitrophenyl derivatives.
Benzylsulfonyl chloride: Employed in the preparation of sulfonamides and other derivatives.
Properties
IUPAC Name |
4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6S/c1-24-16-8-6-14(25(17,22)23)10-12(16)5-7-15(19)11-3-2-4-13(9-11)18(20)21/h2-10H,1H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRQNJHRIVNSEN-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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